![molecular formula C8H13ClN2O2 B2933003 2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride CAS No. 2445794-18-1](/img/structure/B2933003.png)
2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo-pyridines are a class of organic compounds that contain an oxazole ring (a five-membered ring with two adjacent heteroatoms, one oxygen and one nitrogen) fused to a pyridine ring (a six-membered ring with one nitrogen atom). These compounds are of interest in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of oxazolo-pyrimidines, a closely related class of compounds, often involves the cyclization of pyrimidine derivatives, resulting in the formation of the fused oxazole ring . Another approach involves the condensation of oxazole derivatives, leading to the formation of fused pyrimidine rings .Molecular Structure Analysis
The molecular structure of oxazolo-pyridines is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring. The exact structure can vary depending on the specific substituents attached to the rings .Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis and Applications
Synthetic Methodologies : Research on heterocyclic compounds like oxazolo[4,5-b]pyridines and tetrahydro-[1,3]oxazolo[4,5-c]pyridine derivatives has shown advancements in synthetic methodologies, enabling the creation of complex molecular architectures. These methodologies often involve novel cyclization reactions, showcasing the compound's utility in synthesizing new heterocyclic frameworks with potential applications in drug discovery and material science (Crisma et al., 1997).
Biological Activity : Several heterocyclic compounds exhibit significant biological activities, including antimicrobial and antifungal properties. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines have been synthesized and screened for their antimicrobial activity, indicating the potential of such structures in developing new therapeutic agents (El‐Kazak & Ibrahim, 2013).
Material Science Applications : The synthesis and study of heterocyclic compounds also extend to material science, where their unique electronic and photophysical properties can be harnessed. For example, the optical properties of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines derivatives have been explored, revealing their potential use as organic semiconductors due to their favorable absorption and fluorescence characteristics (Briseño-Ortega et al., 2018).
Chemical Reactivity and Tautomerism : Studies on the chemical reactivity and tautomerism of heterocyclic compounds provide foundational knowledge for their application in synthesis and drug design. For example, research into the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine illustrates the dynamic nature of these molecules in solution, which could inform their functionalization and application in medicinal chemistry (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-11-5-8-10-6-4-9-3-2-7(6)12-8;/h9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDULMURBAPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(O1)CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

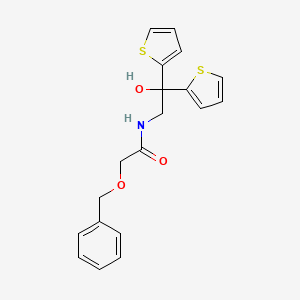
![4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2932921.png)

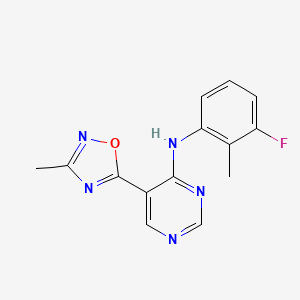
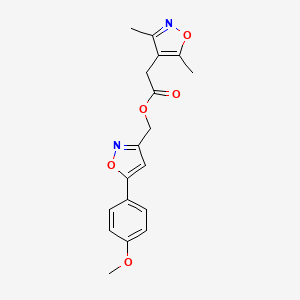
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)
![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)
![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)
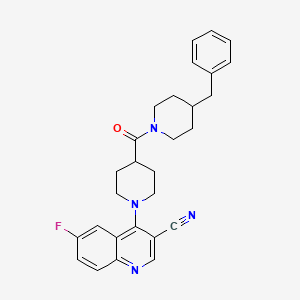
![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2932938.png)
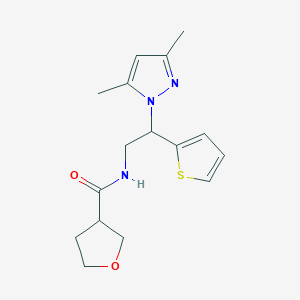
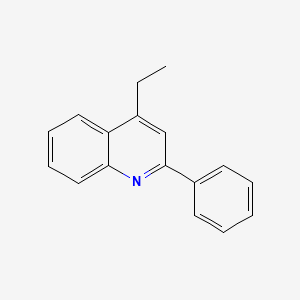
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2932941.png)
